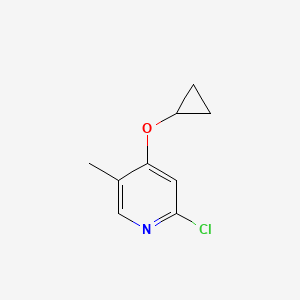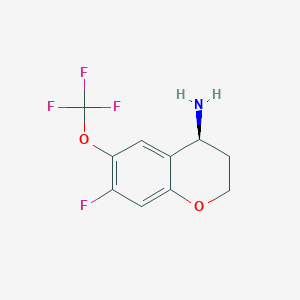
Methyl3-amino-4-cyclopropoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-4-cyclopropoxybenzoate is an organic compound with a unique structure that includes a cyclopropoxy group attached to a benzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-4-cyclopropoxybenzoate typically involves the esterification of 3-amino-4-cyclopropoxybenzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Types of Reactions:
Oxidation: Methyl 3-amino-4-cyclopropoxybenzoate can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction of the nitro group can be achieved using hydrogenation over palladium on carbon or using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted benzoates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-amino-4-cyclopropoxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 3-amino-4-cyclopropoxybenzoate involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The cyclopropoxy group can influence the compound’s binding affinity and specificity, making it a valuable scaffold for drug design.
Comparación Con Compuestos Similares
Methyl 3-amino-4-hydroxybenzoate: Similar structure but with a hydroxy group instead of a cyclopropoxy group.
Methyl 3-amino-4-methylbenzoate: Contains a methyl group instead of a cyclopropoxy group.
Methyl 3-amino-4-methoxybenzoate: Features a methoxy group in place of the cyclopropoxy group.
Uniqueness: Methyl 3-amino-4-cyclopropoxybenzoate is unique due to the presence of the cyclopropoxy group, which imparts distinct steric and electronic properties. This makes it a versatile compound for various chemical transformations and applications, particularly in the development of novel pharmaceuticals and materials.
Propiedades
Fórmula molecular |
C11H13NO3 |
|---|---|
Peso molecular |
207.23 g/mol |
Nombre IUPAC |
methyl 3-amino-4-cyclopropyloxybenzoate |
InChI |
InChI=1S/C11H13NO3/c1-14-11(13)7-2-5-10(9(12)6-7)15-8-3-4-8/h2,5-6,8H,3-4,12H2,1H3 |
Clave InChI |
NLXGEAZXWWXWBC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=C(C=C1)OC2CC2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


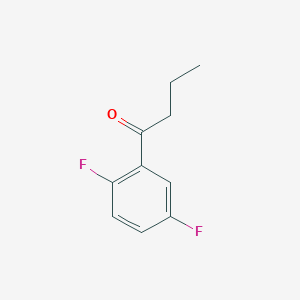
![4-Chloro-1-methyl-1H-pyrazolo[3,4-D]pyrimidine-6-carbonitrile](/img/structure/B13032868.png)
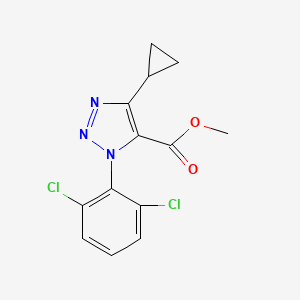
![6,7-Dihydro-5H-indeno[5,6-D][1,3]dioxole-6-carbonitrile](/img/structure/B13032878.png)
![{1-methyl-1H-pyrrolo[2,3-b]pyridin-6-yl}methanol](/img/structure/B13032881.png)
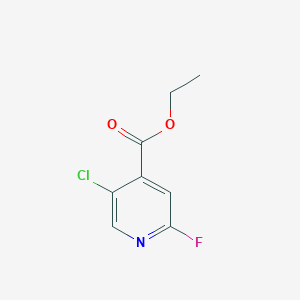
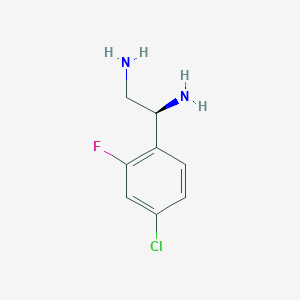
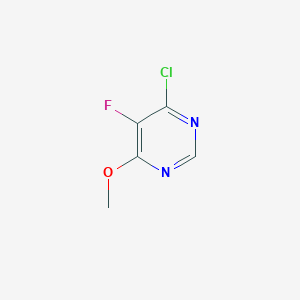
![6-Chloro-4-ethoxy-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B13032895.png)
